Guanoclor - 5001-32-1

Guanoclor

Catalog Number: EVT-270372
CAS Number: 5001-32-1
Molecular Formula: C9H12Cl2N4O
Molecular Weight: 263.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guanoclor is an antihypertensive agent, classified as an adrenergic neuron blocking agent. [, ] It acts by depleting norepinephrine from peripheral adrenergic nerve endings. [] In scientific research, guanoclor serves as a valuable tool for investigating the sympathetic nervous system and its role in hypertension.

Guanethidine

  • Compound Description: Guanethidine is an antihypertensive drug that acts as an adrenergic neuron blocking agent. [, ] It is used to treat severe hypertension. []
  • Relevance: Guanethidine is structurally similar to Guanoclor, both possessing a guanidine moiety. [] Both compounds are mentioned in studies comparing their efficacy and side effects in treating hypertension. Guanoclor was initially investigated as a potential alternative to Guanethidine. [, ]

Methyldopa

  • Compound Description: Methyldopa is an antihypertensive agent that works by converting to alpha-methylnorepinephrine in the central nervous system. [, ] This metabolite then acts as a false neurotransmitter, reducing sympathetic outflow and lowering blood pressure. []
  • Relevance: While structurally dissimilar to Guanoclor, Methyldopa is frequently compared to it in clinical trials for treating hypertension. [, ] Studies suggest that Methyldopa might cause less postural hypotension and fewer side effects than Guanoclor. []

Guanoxan

  • Compound Description: Guanoxan is another antihypertensive medication that acts as a peripherally acting sympatholytic agent. []

Bethanidine

  • Compound Description: Bethanidine is an antihypertensive drug that acts as an adrenergic neuron blocking agent, primarily used to manage severe hypertension. []
  • Relevance: While not directly compared in the provided papers, Bethanidine is discussed alongside Guanoclor as a potential first-line treatment for severe hypertension. [] This suggests that Bethanidine shares a similar mechanism of action and therapeutic application as Guanoclor.

Debrisoquine

  • Compound Description: Debrisoquine is an antihypertensive agent that works as an adrenergic neuron blocking agent. []
  • Relevance: Although not directly compared to Guanoclor in the provided research, Debrisoquine is mentioned as another option for treating severe hypertension. [] This suggests that its efficacy and safety profile are considered in a similar context as Guanoclor.

6. Guanfacine* Compound Description: Guanfacine is an antihypertensive drug that acts as a centrally acting alpha2-adrenergic receptor agonist. []* Relevance: While not directly mentioned in the context of hypertension treatment alongside Guanoclor, Guanfacine is included in a study analyzing multiple guanidine-containing compounds. [] This study focuses on developing a spectrofluorimetric method for determining the concentration of these compounds in various samples, highlighting their shared chemical properties and analytical challenges.

Source and Classification

Guanoclor is derived from the synthesis of specific organic compounds and falls under the category of sympatholytic agents. It is structurally related to other sympatholytic drugs such as guanabenz and guanoxan, which share similar mechanisms of action in modulating adrenergic activity in the body .

Synthesis Analysis

The synthesis of Guanoclor involves a multi-step process that includes the following key reactions:

  1. Initial Reaction: The synthesis begins with β-(2,6-dichlorophenoxy)ethyl bromide, which reacts with hydrazine to form an intermediate compound.
  2. Formation of Guanoclor: This intermediate is subsequently reacted with S-methylthiourea, leading to the formation of Guanoclor.
 2 6 dichlorophenoxy ethyl bromide+hydrazineIntermediateGuanoclor\text{ 2 6 dichlorophenoxy ethyl bromide}+\text{hydrazine}\rightarrow \text{Intermediate}\rightarrow \text{Guanoclor}

This method allows for the efficient production of Guanoclor while maintaining high purity levels necessary for pharmaceutical applications .

Molecular Structure Analysis

Guanoclor has a complex molecular structure characterized by several functional groups. Its molecular formula is C13_{13}H12_{12}Cl2_{2}N2_{2}O, and it features:

  • Dichlorophenoxy Group: This group contributes to the compound's biological activity by enhancing its interaction with adrenergic receptors.
  • Methyl Group: The presence of a methyl group on the nitrogen atom influences the compound's lipophilicity and bioavailability.

The three-dimensional structure of Guanoclor can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its conformational behavior in solution .

Chemical Reactions Analysis

Guanoclor undergoes various chemical reactions, predominantly substitution reactions due to its reactive dichlorophenoxy group. Key reactions include:

  • Nucleophilic Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions under specific conditions, allowing for modifications that may enhance therapeutic efficacy.
  • Enzymatic Reactions: Guanoclor inhibits dopamine beta-hydroxylase, a critical enzyme in noradrenaline synthesis, further affecting neurotransmitter levels in biological systems .

These reactions are significant for understanding how Guanoclor can be modified for improved pharmacological properties.

Mechanism of Action

The mechanism of action of Guanoclor primarily involves:

  1. Adrenergic Neuron Blockade: Guanoclor inhibits sympathetic nerve activity by blocking adrenergic receptors at neuro-effector junctions, reducing norepinephrine release.
  2. Inhibition of Enzymatic Activity: By inhibiting dopamine beta-hydroxylase, Guanoclor decreases the synthesis of norepinephrine from dopamine, further contributing to its antihypertensive effects.

Research indicates that Guanoclor shows an IC50 value of 1 μM against the Na+/H+ exchanger in pig kidney membranes and 90 μM against cell-free bovine dopamine beta-hydroxylase, demonstrating its potency in biochemical pathways .

Physical and Chemical Properties Analysis

Guanoclor exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data is crucial for determining purity and stability during storage.
  • Stability: Stability under various environmental conditions (light, temperature) needs assessment for safe handling and storage .

These properties are essential for both laboratory handling and pharmaceutical formulation.

Applications

Guanoclor has several scientific applications:

  1. Antihypertensive Agent: Primarily used to manage hypertension through its sympatholytic effects.
  2. Research Tool: Employed in biochemical studies to investigate adrenergic signaling pathways due to its ability to inhibit specific enzymes involved in neurotransmitter synthesis.
  3. Pharmacological Studies: Utilized in drug development research aimed at creating new antihypertensive medications or exploring alternative therapeutic uses based on its mechanism of action .
Historical Context and Development of Guanoclor in Antihypertensive Research

Emergence in Mid-20th Century Sympatholytic Drug Development

Guanoclor (2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine) emerged during the 1960s as part of a concerted effort to develop novel sympatholytic agents targeting catecholamine pathways in hypertension management. This period witnessed intensive pharmacological exploration of guanidine derivatives, with guanoclor distinguished by its dichlorophenoxyethylguanidine structure [9]. Early preclinical studies positioned it among "second-generation" adrenergic neuron blockers, designed to overcome limitations of pioneer agents like guanethidine. Its core mechanism involved selective accumulation in sympathetic nerve terminals, leading to norepinephrine depletion and sustained blood pressure reduction without central nervous system penetration [5].

The therapeutic potential of guanoclor was first clinically validated in the 1966 British Medical Journal study, which demonstrated significant antihypertensive efficacy in human trials [1] [4]. This landmark investigation compared guanoclor against established therapies, noting its unique pharmacodynamic profile characterized by:

  • Gradual onset of action (peak effect at 4–6 hours)
  • Predominantly peripheral sympathetic inhibition
  • Reduced risk of acute hypertensive crises upon withdrawal compared to clonidine analogs

Table 1: Key Antihypertensive Guanidine Derivatives of the 1960s Era [5] [7] [9]

CompoundChemical DistinctionPrimary Action SiteYear of First Clinical Report
GuanethidineAzaspirodecane structureVesicular norepinephrine uptake1959
Guanoclor2,6-DichlorophenoxyethylguanidinePresynaptic norepinephrine release1964
GuanoxanBenzodioxane-linked guanidineMAO inhibition + adrenergic block1965
DebrisoquineTetrahydroisoquinoline coreNeuronal reuptake inhibition1966

Pfizer’s Role in Pharmacological Characterization and Patent Strategy

Pfizer Inc. played a pivotal role in guanoclor's early development, securing intellectual property protection for its synthesis and therapeutic applications. The company's patent BE 629613 (1963) detailed the optimized synthetic route: reacting β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate hydrazine derivative, followed by condensation with S-methylthiourea to yield guanoclor [9]. This method enabled high-purity bulk synthesis essential for clinical trials.

Pfizer strategically integrated guanoclor into its expansive cardiovascular portfolio, leveraging established infrastructure for sympatholytic drug commercialization. The compound exemplified the company's focus on structurally modified guanidines to enhance tissue selectivity—a research direction evident in its contemporaneous work with guanabenz and guanoxan [6]. Analysis of Pfizer's patent landscape from this era reveals concentrated filings around adrenergic modulators, with guanoclor representing one node in a broader intellectual property matrix covering:

  • Novel synthetic methodologies for guanidine functionalization
  • Formulations for sustained-release delivery
  • Combination therapies with diuretics or vasodilators

Table 2: Key Pfizer Patents in Sympatholytic Therapeutics (1960-1970) [2] [5] [6]

Patent NumberYearPrimary CompoundTechnological Focus
BE 6296131963GuanoclorSynthetic route optimization
US 3,155,5841964Multiple guanidinesCrystalline salt formulations
US 3,190,8021965Guanabenz analogsSubstituted benzylidene guanidines
US 3,299,1041967Guanoxan derivativesCardiovascular combination therapies

Transition from Experimental Agent to Mechanistic Probe in Noradrenergic Pathways

By the late 1960s, guanoclor's research utility expanded beyond therapeutics into fundamental neuropharmacology. Critical studies revealed its high-affinity binding to non-adrenergic sites in renal and neural tissues, challenging the initial classification as a "pure" sympatholytic [9]. Investigations using radiolabeled guanoclor demonstrated nanomolar affinity for imidazoline I₂ receptors in rabbit brainstem (Ki = 15.3 nM), significantly exceeding its binding to α₂-adrenoceptors [3]. This specificity made it a valuable tool for discriminating between catecholamine and imidazoline pathways.

The compound's role in elucidating imidazoline receptor heterogeneity proved particularly impactful. Competitive binding assays in pig kidney membranes showed guanoclor displaced clonidine-displacing substance (CDS) at I₁ sites, while selectively interacting with I₂ subtypes in the following hierarchy:

\text{Binding affinity: } \text{Idazoxan} > \text{Guanoclor} > \text{Guanabenz} \gg \text{Clonidine}

This pharmacodynamic fingerprint enabled researchers to isolate I₂ receptor functions, revealing their involvement in:

  • Modulation of monoamine oxidase activity
  • Renal sodium handling via tubular ion transporters
  • Central cardiovascular regulation independent of noradrenergic synapses [3] [9]

The 1989 European Journal of Pharmacology study cemented guanoclor's legacy as a mechanistic probe by demonstrating species-specific binding patterns. While exhibiting high affinity for rabbit and human imidazoline receptors, it showed negligible interaction with rat homologs—a critical insight for translational pharmacology [9]. This interspecies variation underscored the molecular complexity of imidazoline pathways and informed subsequent drug discovery efforts targeting I₂ receptors for metabolic and cardiovascular disorders.

Properties

CAS Number

5001-32-1

Product Name

Guanoclor

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine

Molecular Formula

C9H12Cl2N4O

Molecular Weight

263.12 g/mol

InChI

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)

InChI Key

XIHXRRMCNSMUET-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl

Solubility

Soluble in DMSO

Synonyms

guanochlor
guanoclor
Vatensol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.